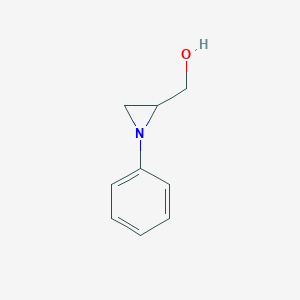
(1-Phenylaziridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylaziridin-2-yl)methanol is an organic compound that features an aziridine ring attached to a phenyl group and a hydroxyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the phenyl group and the hydroxyl group in this compound makes it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-Phenylaziridin-2-yl)methanol can be synthesized through several methods, including the reaction of phenylaziridine with formaldehyde under basic conditions. Another approach involves the ring-opening of epoxides with aziridines in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenylaziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Phenylaziridin-2-one.
Reduction: Phenylaziridin-2-ylmethanamine.
Substitution: Various substituted phenylaziridin-2-ylmethanol derivatives.
Applications De Recherche Scientifique
(1-Phenylaziridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of (1-Phenylaziridin-2-yl)methanol involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Aziridine: A simpler aziridine compound without the phenyl and hydroxyl groups.
Phenylaziridine: Lacks the hydroxyl group present in (1-Phenylaziridin-2-yl)methanol.
(1-Methylaziridin-2-yl)methanol: Similar structure but with a methyl group instead of a phenyl group
Uniqueness: this compound is unique due to the combination of the aziridine ring, phenyl group, and hydroxyl group. This combination imparts specific reactivity and properties that are not present in simpler aziridine derivatives. The presence of the phenyl group enhances its stability and potential interactions in biological systems, while the hydroxyl group provides additional sites for chemical modification .
Propriétés
Numéro CAS |
152494-12-7 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1-phenylaziridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clé InChI |
IGDGFTDCFCGNMQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


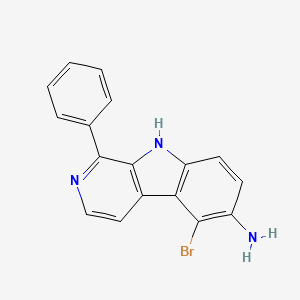
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)


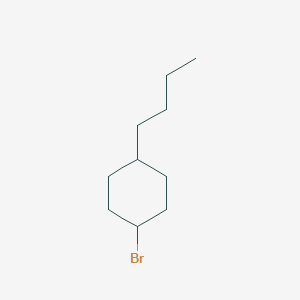
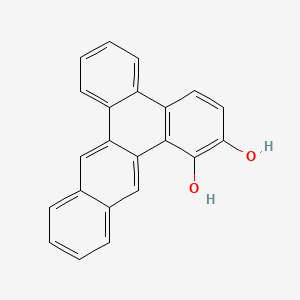

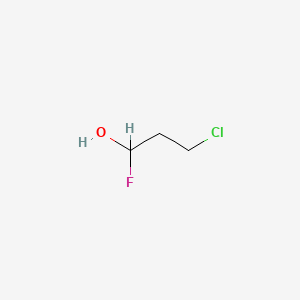
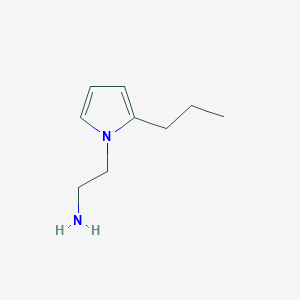

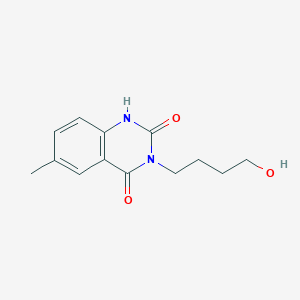
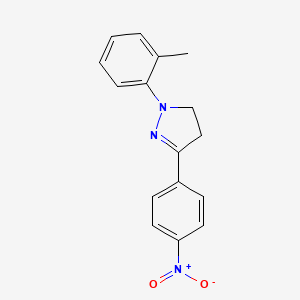
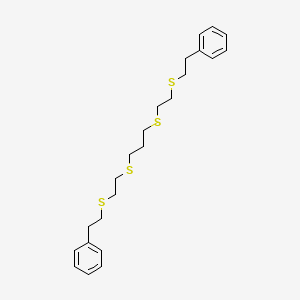
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
